Butyl isocyanate Butyl isocyanate N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion.
N-butyl isocyanate is an isocyanate having a butyl group attached to the nitrogen. It has a role as an allergen.
Brand Name: Vulcanchem
CAS No.: 111-36-4
VCID: VC21191522
InChI: InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3
SMILES: CCCCN=C=O
Molecular Formula: C5H9NO
CH3(CH2)3NCO
C5H9NO
Molecular Weight: 99.13 g/mol

Butyl isocyanate

CAS No.: 111-36-4

Cat. No.: VC21191522

Molecular Formula: C5H9NO
CH3(CH2)3NCO
C5H9NO

Molecular Weight: 99.13 g/mol

* For research use only. Not for human or veterinary use.

Butyl isocyanate - 111-36-4

Specification

CAS No. 111-36-4
Molecular Formula C5H9NO
CH3(CH2)3NCO
C5H9NO
Molecular Weight 99.13 g/mol
IUPAC Name 1-isocyanatobutane
Standard InChI InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3
Standard InChI Key HNHVTXYLRVGMHD-UHFFFAOYSA-N
SMILES CCCCN=C=O
Canonical SMILES CCCCN=C=O
Boiling Point 115.0 °C
115 °C
Colorform Colorless liquid
Flash Point 66 °F (NFPA, 2010)
66 °F (19 °C) (Closed cup)
11 °C c.c.
Melting Point -75 °C

Introduction

Physical and Chemical Properties

Physical Properties

Butyl isocyanate exhibits specific physical characteristics that influence its handling, storage requirements, and applications. These properties are summarized in the following table:

PropertyValueReference
Molecular Weight99.13 g/mol
Physical StateColorless liquid
OdorPungent
Melting Point-75°C
Boiling Point115-116°C (at 1013 hPa)
Density0.88-0.89 g/cm³ (at 20°C)
Flash Point11°C (51°F)
Vapor Pressure10.6 mm Hg (at 20°C)
Vapor Density3 (vs air)
Refractive Index1.429
Explosive Limits1.3-10% (v/v)
Auto-ignition Temperature425°C
Solubility in WaterInsoluble (reacts)

Chemical Properties

Butyl isocyanate demonstrates the high reactivity characteristic of isocyanates, particularly toward nucleophilic compounds. It is less dense than water and insoluble in water, undergoing reaction when in contact with aqueous media . The compound is highly flammable with vapors heavier than air that can travel considerable distances to ignition sources .

The defining chemical characteristic of butyl isocyanate is its reactivity with compounds containing active hydrogen atoms:

  • With water: Undergoes hydrolysis to form an unstable carbamate intermediate that decomposes to carbon dioxide and n-butylamine .

  • With alcohols: Forms urethanes (carbamates) .

  • With amines: Produces urea derivatives .

  • With other nucleophiles: Participates in various addition reactions.

In atmospheric conditions, the vapor-phase reaction of n-butyl isocyanate with photochemically-produced hydroxyl radicals proceeds with a rate constant of approximately 3.9×10⁻¹² cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of about 4 days .

Synthesis and Production Methods

Industrial Production Process

The commercial production of butyl isocyanate primarily involves the reaction between n-butylamine and phosgene. A patented method describes a high-yield process involving two-step phosgenation under carefully controlled conditions :

  • Initial Reaction Setup:

    • Dimethylbenzene (xylene) is added to a reaction vessel

    • Phosgene is introduced at a weight ratio of 5-20% relative to dimethylbenzene

    • Temperature and mixing are precisely controlled

  • Low-Temperature Phase:

    • n-Butylamine is added dropwise at temperatures between -20°C and 30°C (optimally 0-15°C)

    • The weight ratio of n-butylamine to dimethylbenzene is maintained at 5-20%

    • This phase minimizes side reactions and controls the exothermic nature of the reaction

  • Heating and High-Temperature Phase:

    • After complete addition, the mixture is heated to 90-150°C (optimally 110-130°C) at a rate of 5-20°C/h

    • Additional phosgene is introduced (molar ratio of phosgene to n-butylamine: 1.2-3:1)

    • Reaction continues until the mixture becomes clear and transparent

  • Post-Reaction Processing:

    • Phosgene flow is terminated

    • The mixture reacts for an additional 1-5 hours

    • Residual phosgene is removed using nitrogen purging

    • The product is purified by rectification to obtain butyl isocyanate with >99% purity

This optimized low-temperature and high-temperature two-step phosgenation process effectively reduces side reactions, achieving total yields exceeding 95% based on n-butylamine .

Reaction Mechanism

The synthesis of butyl isocyanate proceeds through the following key steps :

  • Initial formation of n-butylcarbamoyl chloride:
    CH₃(CH₂)₃NH₂ + COCl₂ → CH₃(CH₂)₃NHCOCI + HCl

  • Thermal decomposition of the intermediate to form butyl isocyanate:
    CH₃(CH₂)₃NHCOCI → CH₃(CH₂)₃NCO + HCl

Side reactions can occur during this process, including the formation of symmetrical disubstituted ureas when butylamine reacts with already-formed butyl isocyanate. The carefully controlled temperature profile helps minimize these unwanted pathways .

Applications and Uses

Butyl isocyanate serves as a versatile intermediate in numerous industrial applications, with particular importance in pharmaceutical, agrochemical, and chemical synthesis sectors.

Pharmaceutical Applications

In the pharmaceutical industry, butyl isocyanate functions as:

  • A key intermediate in the synthesis of various therapeutic compounds

  • A reagent for producing sulfonylurea derivatives with hypoglycemic activity, such as glibenclamide, tolbutamide, and chlorpropamide

  • A building block for creating novel pharmaceutical structures with specific biological activities

  • A reactive component in the synthesis of active pharmaceutical ingredients requiring carbamate or urea functionalities

Agrochemical Applications

Butyl isocyanate plays a crucial role in agricultural chemical production:

  • As a raw material or intermediate in the synthesis of benzimidazole fungicides

  • In the manufacture of sulfonylurea herbicides, including chlorsulfuron, sulfometuron, metsulfuron-methyl, and chlorimuron-ethyl

  • As a catalyst in the synthesis pathways for specific pesticide formulations

  • In the production of benomyl and related crop protection agents

Chemical Synthesis

In organic chemistry, butyl isocyanate serves as:

  • An acylating agent in Friedel-Crafts reactions to produce amides

  • A reagent in various organic synthesis pathways requiring the introduction of carbamate or urea functionalities

  • A building block for polymer synthesis and modification

  • A reactant for the production of specialty chemicals with specific properties

Toxicity ParameterValueSpeciesReference
Oral LD₅₀360-600 mg/kgRat
Oral LD₅₀150 mg/kgMouse
ClassificationVery toxic-

Health Hazards

Butyl isocyanate can affect human health through various exposure pathways:

Inhalation Exposure: Breathing n-butyl isocyanate vapors or mist can irritate the nose, throat, and lungs, causing coughing, wheezing, and respiratory distress. In severe cases, exposure may lead to bronchial spasm, lung inflammation, or pulmonary edema, with symptoms potentially appearing after a delay .

Dermal Exposure: The compound can irritate and burn the skin upon contact. Additionally, it may be absorbed through the skin, contributing to systemic toxicity .

Eye Contact: Contact with eyes produces irritation, burning sensation, and lacrimation (tearing). The damage may be severe depending on exposure duration and concentration .

Ingestion: Butyl isocyanate is very toxic when ingested, with potential fatal outcomes at high concentrations .

Chronic Health Effects

Long-term or repeated exposure to n-butyl isocyanate may result in several serious health consequences:

  • Chemical sensitization, leading to allergic reactions upon subsequent exposures

  • Chemical bronchitis and other persistent respiratory tract damage

  • Permanent lung damage

  • Burns and tissue damage

  • Potential organ system effects

Environmental Impact

Environmental Concerns

Several environmental hazards are associated with butyl isocyanate:

  • Generation of toxic nitrogen oxides during combustion

  • Potential aquatic toxicity due to its inherent biological activity

  • Formation of heavier-than-air vapors that may travel along ground surfaces to distant ignition sources, posing fire hazards beyond the immediate release area

  • Potential for soil and groundwater contamination if improperly handled or disposed of

Regulatory Information

Transportation Classifications

Butyl isocyanate is subject to strict transportation regulations due to its hazardous nature:

Regulatory SystemClassificationReference
UN NumberUN 2485
DOT/RID/ADR Hazard Class6.1 (Toxic) with subsidiary risk 3 (Flammable)
Packing GroupI (Highest Danger)
Proper Shipping Namen-Butyl isocyanate
IATA-DGR (Air Transport)UN 2485, 6.1 (3)
IMDG-Code (Sea Transport)UN 2485, 6.1 (3), I

Market Analysis and Trends

Market Overview

The global market for butyl isocyanate is experiencing steady growth driven by increasing demand from pharmaceutical and chemical industries. Based on available data and industry trends, the estimated market value for 2025 is approximately $150 million USD, with a projected compound annual growth rate (CAGR) of around 5-6% through 2033 .

Market Segmentation

The butyl isocyanate market can be segmented along several dimensions:

By Purity Level:

  • 97% butyl isocyanate

  • 98% butyl isocyanate

  • 99% butyl isocyanate

  • Others

The 99% purity segment commands the largest market share, particularly driven by pharmaceutical applications requiring high-purity materials. This segment is projected to reach approximately $100 million in the next five years .

By Application:

  • Chemical reagents

  • Pharmaceutical intermediates

  • Agrochemical synthesis

  • Others

By Geographic Region:

  • North America (approximately $120 million)

  • Europe (approximately $60 million)

  • Asia-Pacific (approximately $20 million with significant growth potential)

  • Rest of the World

Market Drivers and Constraints

Growth Drivers:

  • Expanding pharmaceutical industry and drug development activities

  • Increasing applications in chemical synthesis and agrochemical production

  • Technological advancements in manufacturing processes reducing production costs

  • Growing demand for specialized chemical intermediates

Market Constraints:

  • Stringent regulatory requirements and safety concerns

  • Workplace safety challenges associated with handling toxic and flammable materials

  • Raw material price volatility affecting production economics

  • Competition from alternative synthetic pathways and materials

  • Environmental considerations driving research into greener alternatives

Future Market Trends

Several emerging trends are shaping the future butyl isocyanate market:

  • Development of more environmentally sustainable production methods

  • Implementation of enhanced safety protocols and handling technologies

  • Growing research interest in bio-based alternatives with similar functionality

  • Expansion into new application areas, particularly in advanced materials and specialty chemicals

  • Increasing focus on higher-purity grades for pharmaceutical and electronic applications

Major Market Participants

Key companies operating in the global butyl isocyanate market include:

  • TCI

  • HBCChem

  • Alfa Chemistry

  • Apollo Scientific

  • 3B Scientific

  • Advanced Synthesis Technologies

  • VWR International

  • Shanghai Qianlai Medical Technology

  • J & K Scientific

  • BeiJing Hwrk Chemicals

  • Energy Chemical

  • LANXESS

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